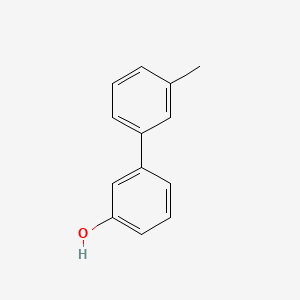

3-(3-Methylphenyl)phenol

Descripción general

Descripción

3-(3-Methylphenyl)phenol is an organic compound classified as a phenolic compound It consists of a phenol group (a hydroxyl group attached to a benzene ring) with a methyl group attached to the meta position of the phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-(3-Methylphenyl)phenol can be synthesized through several methods, including nucleophilic aromatic substitution and catalytic demethylation. One common method involves the reaction of 3-methylphenylboronic acid with phenol in the presence of a palladium catalyst. This reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the use of potent acids such as sulfuric acid, hydrochloric acid, or nitric acid to convert the methoxy group into a hydroxyl group. Catalytic demethylation methods using transition metal catalysts like copper or palladium are also employed for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards electrophilic attack.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Reagents like acetyl chloride and aluminum chloride are used in Friedel-Crafts acylation reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used.

Aplicaciones Científicas De Investigación

3-(3-Methylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

Medicine: Explored for its use in developing pharmaceuticals and radiotracers for imaging.

Mecanismo De Acción

The mechanism of action of 3-(3-Methylphenyl)phenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it may act as an antioxidant, scavenging free radicals and preventing oxidative damage .

Comparación Con Compuestos Similares

Similar Compounds

Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

3-Methylphenol (meta-cresol): Similar structure but lacks the additional phenol group.

4-Methylphenol (para-cresol): Another isomer with the methyl group in the para position.

Uniqueness

3-(3-Methylphenyl)phenol is unique due to the presence of both a methyl group and a hydroxyl group on the phenol ring, which imparts distinct chemical properties and reactivity compared to its isomers .

Actividad Biológica

3-(3-Methylphenyl)phenol, also known as EVT-420053, is a biphenyl compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHO

- CAS Number : 93254-86-5

This compound is characterized by a phenolic hydroxyl group attached to a biphenyl structure, which influences its solubility and reactivity in biological systems.

Interaction with Biological Targets

This compound interacts with various proteins and enzymes, primarily through hydrogen bonding and hydrophobic interactions. These interactions can lead to significant changes in cellular functions:

- Enzyme Modulation : It affects enzymes such as peroxidases and laccases, which are involved in the oxidation of phenolic compounds. This can result in the formation of phenoxy radicals that may further react to form complex structures.

- Cell Signaling : The compound influences reactive oxygen species (ROS) levels, impacting gene expression and cellular metabolism. It can induce the expression of antioxidant enzymes, enhancing cellular defense against oxidative stress.

Biochemical Pathways

This compound is involved in several metabolic pathways:

- Phenylpropanoid Pathway : This pathway is crucial for the biosynthesis of various secondary metabolites in plants, which may contribute to its biological activity.

- Metabolism : The compound undergoes metabolic transformations via cytochrome P450 enzymes, leading to hydroxylation and conjugation processes that affect its bioavailability.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals and modulate oxidative stress within cells.

Antimicrobial Effects

Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies with concentration, demonstrating potential as a natural preservative or therapeutic agent.

Anti-Cancer Potential

Recent investigations highlight the anti-cancer properties of this compound:

- In Vitro Studies : In MCF-7 breast cancer cells, the compound demonstrated antiproliferative effects with an IC value indicating significant cytotoxicity at low concentrations. It was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .

| Compound | IC (nM) | Cell Line |

|---|---|---|

| This compound | 10 - 33 | MCF-7 |

| CA-4 (Control) | 3.9 | MCF-7 |

Case Studies

- Antiproliferative Activity : A study assessed the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent .

- Metabolic Stability : Research demonstrated that under various conditions (acidic, alkaline, oxidative), the stability of this compound remained high, indicating its resilience for pharmaceutical applications.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its lipophilic nature. Its metabolic pathways involve conjugation reactions that enhance solubility and facilitate excretion from the body.

Propiedades

IUPAC Name |

3-(3-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABKCKBNYAFHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602460 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93254-86-5 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.